Receptor Binding Affinity: 4-PDA Ki = 121 nM vs. Nicotinic Acid Ki = 33 nM at GPR109A
In competitive radioligand binding assays using rat spleen membranes, pyridazine-4-carboxylic acid (4-PDA) displaced [3H]nicotinic acid binding to GPR109A receptors with a Ki of 121 nM (95% CI: 81.7–179 nM). The parent compound nicotinic acid exhibited a Ki of 33.0 nM (95% CI: 31.5–34.6 nM) under identical conditions [1]. This represents a 3.7-fold lower binding affinity for 4-PDA relative to nicotinic acid. Compared with other nicotinic acid analogs tested in the same panel, 4-PDA showed higher affinity than acipimox (Ki = 309 nM, 2.6-fold lower than 4-PDA) and 3-pyridine-acetic acid (Ki = 403 nM, 3.3-fold lower than 4-PDA).
| Evidence Dimension | GPR109A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 121 nM (95% CI: 81.7–179 nM) |
| Comparator Or Baseline | Nicotinic acid: Ki = 33.0 nM (95% CI: 31.5–34.6 nM); Acipimox: Ki = 309 nM; 3-Pyridine-acetic acid: Ki = 403 nM |
| Quantified Difference | 4-PDA is 3.7-fold lower affinity than nicotinic acid; 2.6-fold higher affinity than acipimox; 3.3-fold higher affinity than 3-pyridine-acetic acid |
| Conditions | Inhibition of [3H]nicotinic acid (20 nM) binding to rat spleen membranes with 100 μg membrane protein, 3.5 h incubation at 25°C, Ki determined by nonlinear curve fitting from ≥3 independent experiments |
Why This Matters
This defined Ki value enables researchers to select 4-PDA as a moderate-affinity GPR109A ligand for structure-activity relationship (SAR) studies, where its affinity sits between high-affinity nicotinic acid and lower-affinity analogs.
- [1] Molecular Pharmacology. Inhibition of [3H]nicotinic acid binding to rat spleen membranes by nicotinic acid and structurally related compounds: Ki values table. View Source
